

# Application Notes and Protocols: DAT Binding Assay for SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a dopamine transporter (DAT) binding assay for **SRI-31142**, a potent, putative allosteric inhibitor of DAT.[1][2] This document outlines the necessary reagents, experimental procedures, and data analysis steps to determine the binding affinity of **SRI-31142** to DAT.

## Introduction

The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that plays a crucial role in regulating dopamine neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[3][4][5] As such, DAT is a key target for a variety of therapeutic agents and drugs of abuse. **SRI-31142** has been identified as a novel and potent putative allosteric inhibitor of DAT. Unlike competitive inhibitors that bind to the same site as dopamine, allosteric modulators bind to a different site on the transporter, which can alter the transporter's conformation and function. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of **SRI-31142** with DAT.

## **Quantitative Data Summary**

The following table summarizes the reported binding affinity of **SRI-31142** for the dopamine transporter.



| Compound  | Target | Assay Type             | Ligand           | Ki (nM) | Reference |
|-----------|--------|------------------------|------------------|---------|-----------|
| SRI-31142 | DAT    | Radioligand<br>Binding | [3H]WIN3542<br>8 | 1.9     |           |

## **Experimental Protocols**

# Objective: To determine the binding affinity (Ki) of SRI-31142 for the dopamine transporter (DAT) using a competitive radioligand binding assay.

This protocol is adapted from established in vitro radioligand binding assays for monoamine transporters.

## **Materials and Reagents**

- Cell Line: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT).
- Radioligand: [3H]WIN 35,428 (a high-affinity DAT ligand).
- Test Compound: SRI-31142.
- Reference Compound: Cocaine or GBR-12935 (for positive control).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold Assay Buffer.
- Scintillation Cocktail.
- 96-well microplates.
- Cell harvesting equipment (e.g., cell scraper or trypsin).
- · Homogenizer.
- Centrifuge.



- · Scintillation counter.
- BCA Protein Assay Kit.

## **Procedure**

- 1. Cell Culture and Membrane Preparation:
- Culture HEK-293 or CHO cells stably expressing hDAT in appropriate culture medium until they reach 80-90% confluency.
- Wash the cells with phosphate-buffered saline (PBS).
- Harvest the cells by scraping or brief trypsinization.
- Centrifuge the cell suspension to pellet the cells.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
- Homogenize the cell suspension on ice.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspending in fresh assay buffer and repeating the highspeed centrifugation.
- Resuspend the final membrane pellet in assay buffer.
- Determine the protein concentration of the membrane preparation using a BCA protein assay.
- 2. Binding Assay:
- Prepare serial dilutions of SRI-31142 and the reference compound in assay buffer.



- In a 96-well microplate, add the following to each well in triplicate:
  - Total Binding: Cell membranes, [3H]WIN 35,428 (at a concentration near its Kd), and assay buffer.
  - Non-specific Binding: Cell membranes, [3H]WIN 35,428, and a high concentration of a competing ligand (e.g., 10 μM cocaine).
  - Displacement: Cell membranes, [<sup>3</sup>H]WIN 35,428, and varying concentrations of SRI-31142 or the reference compound.
- Incubate the plate at room temperature or 4°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
- Quantify the radioactivity on the filters using a scintillation counter.
- 3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of SRI-31142.
- Determine the IC50 value (the concentration of **SRI-31142** that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
  - $\circ$  Ki = IC50 / (1 + [L]/Kd)



• Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for DAT.

## Visualizations Experimental Workflow





Click to download full resolution via product page

Workflow for the DAT radioligand binding assay.



## **Putative Mechanism of Action**



Click to download full resolution via product page

Putative allosteric inhibition of DAT by **SRI-31142**.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SRI-31142 | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]



 To cite this document: BenchChem. [Application Notes and Protocols: DAT Binding Assay for SRI-31142]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610991#dat-binding-assay-protocol-for-sri-31142]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com